N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide
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Overview
Description
N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorophenyl group attached to a hydrazino-oxoacetamide moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide typically involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives from oxidation, amine derivatives from reduction, and substituted fluorophenyl derivatives from substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 4-Fluoroamphetamine
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide is unique due to its specific structural features, such as the combination of a fluorophenyl group with a hydrazino-oxoacetamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
N-(4-Fluorophenyl)-2-hydrazino-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound possesses a hydrazine functional group and a fluorophenyl moiety, which contribute to its chemical reactivity and biological properties. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and bioavailability, making it a promising candidate for drug development.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties . It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, studies suggest that it can interfere with metabolic pathways critical for tumor growth.
- Cell Cycle Arrest : In vitro studies have demonstrated that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 15.6 | Enzyme inhibition and apoptosis |
HT29 (Colon Cancer) | 12.3 | Cell cycle arrest |
MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties . Preliminary studies suggest that it may exhibit activity against various bacterial strains:
- Mechanism : The compound appears to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Table 2: Antimicrobial Activity Overview
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | 64 µg/mL | Bacteriostatic |
Pseudomonas aeruginosa | 128 µg/mL | Bacteriostatic |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Lung Cancer : A study published in Cancer Research demonstrated that treatment with this compound significantly reduced tumor size in A549 xenograft models, suggesting its potential as a therapeutic agent for lung cancer .
- Antimicrobial Efficacy : Another investigation focused on the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics due to its unique mechanism of action.
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Enzymes : The compound may bind to specific enzymes involved in cellular processes, thereby inhibiting their function.
- Modulating Signaling Pathways : It is suggested that the compound can interfere with signaling pathways that regulate cell survival and proliferation, particularly in cancer cells .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-hydrazinyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O2/c9-5-1-3-6(4-2-5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCZYNXLBRXYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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